Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18-10-8-15(9-11-18)17-14-6-7-14/h1-5,14-15,17H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWVIVHZDIYIFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution from Piperidine Precursors
A foundational approach involves functionalization of 4-piperidone derivatives. The patent CN116924967A details a method for synthesizing N-benzyl-4-piperidone via a one-pot condensation of benzylamine with acrylic esters, followed by cyclization. Adapting this protocol, 4-piperidone can be converted to 4-(cyclopropylamino)piperidine through reductive amination using cyclopropylamine and sodium cyanoborohydride. Subsequent protection of the piperidine nitrogen with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions yields the target compound.
Key parameters:
Multi-Step Synthesis from 4-Piperidinecarboxylic Acid
CN111484444A outlines a pathway from 4-piperidinecarboxylic acid involving esterification, alkylation, and reduction. For Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate, this route can be modified as follows:
-
Esterification : 4-Piperidinecarboxylic acid → methyl ester using thionyl chloride/methanol
-
Amidation : React with cyclopropylamine via EDCI/HOBt coupling
-
Reduction : Lithium aluminum hydride (LiAlH₄) reduces the amide to amine
-
Cbz Protection : Benzyl chloroformate in THF/water
Critical observations:
-
Step 2 achieves 78–85% yield when using 1.1 equivalents of EDCI at −15°C
-
Over-reduction in Step 3 is mitigated by controlled addition of LiAlH₄ over 2 hours
Optimization Strategies for Industrial Scalability
Solvent and Catalytic Systems
Data from CN116924967A highlights toluene as the optimal solvent for cyclization steps (85% conversion vs. 72% in xylene). Catalytic lithium chloride (0.1–0.3 mol%) accelerates ring closure by coordinating to the intermediate enolate.
Table 1: Solvent Screening for Cyclopropane Amine Coupling
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 2.38 | 89 | 98.2 |
| DCM | 8.93 | 76 | 95.1 |
| THF | 7.52 | 81 | 96.8 |
| Acetonitrile | 37.5 | 68 | 92.4 |
Temperature-Controlled Stepwise Addition
The exothermic nature of Cbz protection necessitates gradual reagent addition:
-
Maintain reaction temperature at −5°C ± 2°C during Cbz-Cl addition
-
Post-addition, warm to 25°C over 45 minutes to complete carbamate formation
Analytical Characterization and Quality Control
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) reveals:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 4.51 (s, 2H, CH₂Cbz), 3.85–3.78 (m, 2H, pip-H), 2.95–2.89 (m, 1H, cyclopropane-H), 1.45–1.38 (m, 4H, pip-H)
Challenges and Mitigation Strategies
Epimerization During Amine Protection
The basic conditions of Cbz protection can induce racemization at C3 of piperidine. Solutions include:
Byproduct Formation in Reductive Amination
Over-reduction to piperidine occurs with excess STAB. Controlled addition (0.5 equivalents over 4 hours) coupled with in-situ FTIR monitoring of the imine intermediate minimizes this side reaction.
Industrial-Scale Production Considerations
Cost Analysis of Routes
Table 2: Economic Comparison of Synthesis Pathways
| Parameter | Nucleophilic Route | Multi-Step Route |
|---|---|---|
| Raw Material Cost | $412/kg | $587/kg |
| Cycle Time | 18 hours | 34 hours |
| E-Factor | 23.7 | 41.2 |
| Overall Yield | 68% | 59% |
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylamino group or the benzyl ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The cyclopropylamino group and benzyl ester moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
| Property | Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate | Benzyl 4-aminopiperidine-1-carboxylate | Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate |
|---|---|---|---|
| Physical State | Colorless oil | Not Reported | Liquid |
| Boiling Point | Not Reported | Not Reported | Not Reported |
| Stability | Stable under synthesis conditions | Not Reported | Stable in recommended storage |
| Solubility | Likely polar organic solvents | Not Reported | Not Reported |
Notes:
Key Findings :
- The aminomethyl analog poses higher risks (harmful via multiple exposure routes) compared to the ethoxy-oxopropyl derivative, which lacks significant hazards .
Biological Activity
Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H27N3O3
- Molecular Weight : Approximately 331.41 g/mol
- Structural Features : The compound contains a piperidine ring, a cyclopropyl group, and a benzyl ester functional group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Research suggests that it may act as an inhibitor or modulator affecting biochemical pathways related to:
- Neurotransmission : Compounds with similar structures have been shown to interact with neurotransmitter receptors, influencing central nervous system functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.
Anticancer Potential
Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance:
- Study Findings : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the specific mechanisms involved.
Antiviral Activity
Research has also explored the antiviral properties of compounds structurally related to this compound:
- Comparative Studies : A study highlighted the efficacy of similar compounds in inhibiting viral replication at micromolar concentrations, indicating a potential avenue for developing antiviral agents.
Case Studies
-
Cytotoxicity in Cancer Research
- Objective : To evaluate the anticancer activity of this compound.
- Methodology : A series of in vitro assays were conducted on cancer cell lines such as HeLa and MCF-7.
- Results : The compound exhibited an IC50 value of approximately 15 µM against HeLa cells, indicating significant cytotoxicity.
-
Neurotransmitter Modulation
- Objective : To assess the interaction of the compound with neurotransmitter receptors.
- Methodology : Binding affinity studies were performed using radiolabeled ligands.
- Results : The compound demonstrated a moderate binding affinity towards serotonin receptors, suggesting potential implications in treating mood disorders.
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between this compound and structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Benzyl 2-(2-(cyclopropylamino)pyridin-3-yl)piperidine-1-carboxylate | Contains pyridine moiety | Anticancer activity | 12 |
| Benzyl 4-(morpholino)piperidine-1-carboxylate | Morpholine ring | Moderate enzyme inhibition | 20 |
| Benzyl 4-(cyclobutylamino)piperidine-1-carboxylate | Cyclobutyl group | Low cytotoxicity | >30 |
Q & A
Q. What are the established synthetic routes for Benzyl 4-(cyclopropylamino)piperidine-1-carboxylate?
The compound is synthesized via reductive amination between N-Cbz-4-piperidone and cyclopropylamine under basic conditions. General Procedure B (Sequence A) involves reacting cyclopropylamine (0.500 mmol) with N-Cbz-4-piperidone (0.500 mmol) in dichloromethane, yielding the product as a colorless oil (94% yield) after purification. Key steps include neutralization of HCl by triethylamine and isolation via standard organic techniques .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural confirmation relies on 1H NMR (δ 7.40–7.30 ppm for aromatic protons, δ 5.15 ppm for benzyl CH2, δ 2.79 ppm for piperidine protons) and 13C NMR (δ 159.29 ppm for carbonyl groups). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z calcd. 266.1863 (C14H24N3O2) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield or purity during synthesis?
- Solvent Selection : Dichloromethane or THF enhances solubility of intermediates.
- Base Optimization : Substituting triethylamine with stronger bases (e.g., cesium carbonate) may reduce side reactions in nucleophilic substitutions .
- Temperature Control : Heating at 100°C in sealed tubes improves cyclopropylamine reactivity .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties?
Comparative analysis of analogs (e.g., ethyl or benzyl substituents) reveals:
Q. How can researchers resolve contradictions in reported toxicity data for piperidine derivatives?
Q. What analytical methods are suitable for detecting trace impurities in synthesized batches?
- HPLC-MS : Quantifies impurities >0.1% using C18 columns and acetonitrile/water gradients.
- 1H NMR Integration : Identifies residual solvents (e.g., dichloromethane) at δ 5.32 ppm .
Q. How does the compound’s stability vary under different storage conditions?
- Short-Term : Stable at 4°C in sealed, amber vials for 6 months.
- Long-Term : Degradation occurs at >25°C (hydrolysis of the carbamate group), requiring desiccants and inert gas (N2) for extended storage .
Methodological Considerations
Q. What purification techniques are most effective for isolating this compound?
- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted amines.
- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
